Perfluoromethyldiethylamine
Overview
Description
Perfluoromethyldiethylamine is a tertiary perfluorinated amine with the chemical formula C₅F₁₃N . The compound consists of two pentafluoroethyl and one trifluoromethyl groups connected to nitrogen . It is produced primarily for the electronics industry, along with other perfluoroalkylamines . Unlike ordinary amines, perfluoroamines are nonbasic .
Preparation Methods
Perfluoroalkylamines, including perfluoromethyldiethylamine, are prepared by electrofluorination of the parent amine using hydrogen fluoride as both the solvent and the source of fluorine . This method involves the use of an electrolytic cell where the parent amine is subjected to electrochemical fluorination, resulting in the substitution of hydrogen atoms with fluorine atoms . Industrial production methods often involve proprietary processes, but the general principle remains the same .
Chemical Reactions Analysis
Perfluoromethyldiethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed reaction pathways are proprietary.
Reduction: Reduction reactions are less common due to the stability of the fluorinated groups.
Substitution: The compound can undergo substitution reactions, particularly with nucleophiles, leading to the formation of various derivatives.
Common reagents used in these reactions include hydrogen fluoride, various oxidizing agents, and nucleophiles . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Perfluoromethyldiethylamine has several scientific research applications:
Mechanism of Action
The mechanism by which perfluoromethyldiethylamine exerts its effects is primarily due to its chemical stability and ability to dissolve gases like oxygen and carbon dioxide . This makes it effective in applications such as artificial blood and coolant liquids . The molecular targets and pathways involved are related to its interaction with gases and its non-reactive nature .
Comparison with Similar Compounds
Perfluoromethyldiethylamine is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include other perfluoroalkylamines such as perfluorodiethylmethylamine and perfluorotrimethylamine . These compounds share similar properties but differ in their specific applications and chemical behavior .
Properties
IUPAC Name |
1,1,2,2,2-pentafluoro-N-(1,1,2,2,2-pentafluoroethyl)-N-(trifluoromethyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5F13N/c6-1(7,8)3(12,13)19(5(16,17)18)4(14,15)2(9,10)11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPITNDOTGKQSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(N(C(C(F)(F)F)(F)F)C(F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5F13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10226714 | |
Record name | Perfluoromethyldiethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10226714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
758-48-5 | |
Record name | 1,1,2,2,2-Pentafluoro-N-(1,1,2,2,2-pentafluoroethyl)-N-(trifluoromethyl)ethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=758-48-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Perfluoromethyldiethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000758485 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Perfluoromethyldiethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10226714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PERFLUOROMETHYLDIETHYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZ8LSG9H5L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.